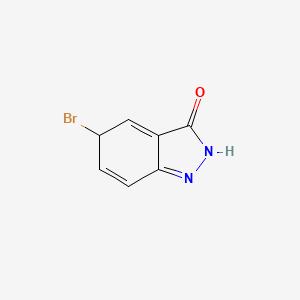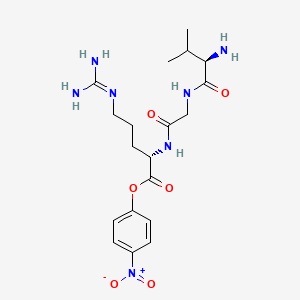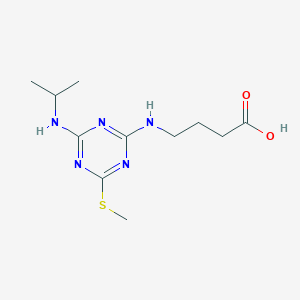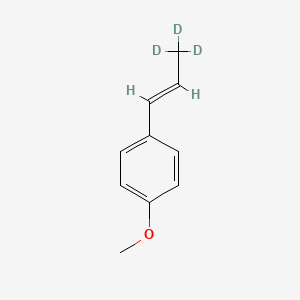
Trans-Anethole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Anethole-d3 is a deuterated form of trans-anethole, a principal aromatic component found in essential oils of star anise and fennel. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecular structure. The deuterium labeling makes this compound particularly useful in various scientific research applications, including studies on metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-Anethole-d3 can be synthesized through the deuteration of trans-anethole. The process typically involves the catalytic hydrogenation of trans-anethole in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O), which is electrolyzed to produce deuterium gas.
Chemical Reactions Analysis
Types of Reactions
Trans-Anethole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anisaldehyde and anisic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydroanethole using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anisaldehyde, Anisic acid.
Reduction: Dihydroanethole.
Substitution: Brominated anethole derivatives.
Scientific Research Applications
Trans-Anethole-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of anethole in biological systems.
Medicine: Investigated for its potential hepatoprotective and anti-inflammatory properties.
Industry: Utilized in the development of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
Trans-Anethole-d3 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Modulates the activity of phase I and phase II enzymes, reducing oxidative stress and protecting against cellular damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Hepatoprotective Activity: Enhances the expression of antioxidant enzymes and reduces the levels of liver enzymes indicative of hepatic damage.
Comparison with Similar Compounds
Similar Compounds
Trans-Anethole: The non-deuterated form of Trans-Anethole-d3, commonly found in essential oils.
Anisaldehyde: An oxidation product of trans-anethole, used in perfumery and flavoring.
Anisic Acid: Another oxidation product, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
151.22 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3 |
InChI Key |
RUVINXPYWBROJD-VGIDZVCYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


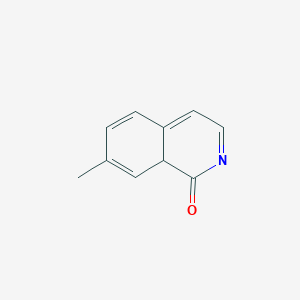
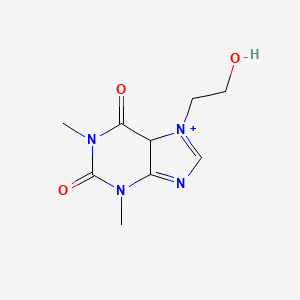
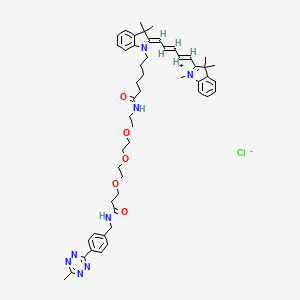
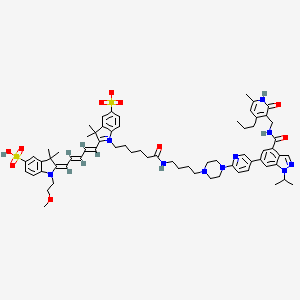


![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
